molecular formula C12H15N3O3 B2373824 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine CAS No. 502133-05-3

5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine

Cat. No.: B2373824
CAS No.: 502133-05-3
M. Wt: 249.27
InChI Key: ZASLKPOJZFAGHA-UHFFFAOYSA-N
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Description

5-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine is a compound that features a pyrazole ring substituted with a 3,4,5-trimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine derivatives under controlled conditions. One common method involves the condensation of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as stirring, heating, and refluxing to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions can enhance the overall efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a variety of substituted pyrazole derivatives .

Scientific Research Applications

5-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or proteins involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit tubulin polymerization, affecting cell division and exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-16-9-4-7(8-6-11(13)15-14-8)5-10(17-2)12(9)18-3/h4-6H,1-3H3,(H3,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASLKPOJZFAGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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